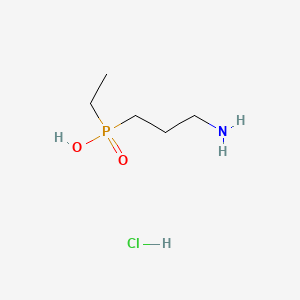
2,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is to start with commercially available precursors and then modify them through chemical reactions. For instance, the methyl 4-(2-oxopyrrolidin-1-yl)butanoate (CAS Number: 6740-20-1) can serve as a starting material . Further steps include sulfonation and methylation to introduce the dimethoxy and methyl groups, respectively.
Scientific Research Applications
Chemical Modification of Biopolymers for Drug Delivery:
- Xylan, a biopolymer, has been chemically modified to produce ethers and esters with specific properties, influenced by functional groups, the degree of substitution, and the substitution pattern. These modifications facilitate the creation of xylan esters like xylan-4-[N,N,N-trimethylammonium]butyrate chloride, which may form spherical nanoparticles for drug delivery applications (Petzold-Welcke et al., 2014).
Investigating Mechanisms in Lignin Acidolysis:
- Understanding the acidolysis mechanism of lignin model compounds, which are crucial in the breakdown and conversion of lignin, a major component of plant cell walls. Studies like these provide insights into the chemical processes and conditions that influence the efficiency of lignin breakdown, potentially impacting biomass conversion and biofuel production (Yokoyama, 2015).
Serotonergic Hallucinogens and Behavioral Pharmacology:
- The study of serotonergic hallucinogens, like substituted phenethylamines (e.g., 2,5-dimethoxy-substituted phenethylamines), has revealed their profound effects on perception and cognition. Understanding the interaction of these compounds with serotonin receptors provides insights into the behavioral and neurological implications of these substances (Halberstadt, 2017).
Amyloid Imaging in Alzheimer's Disease:
- The development of amyloid imaging ligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene has revolutionized the early detection and understanding of Alzheimer's disease. This technique aids in measuring amyloid in vivo in the brains of patients, providing a breakthrough in comprehending the pathophysiological mechanisms and time course of amyloid deposits in the brain (Nordberg, 2007).
Chemical Inhibitors of Cytochrome P450 Isoforms:
- The selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms are crucial in understanding drug metabolism and predicting drug–drug interactions. Research in this area helps in determining the involvement of specific CYP isoforms in the metabolism of various drugs, which is essential for drug development and therapeutic management (Khojasteh et al., 2011).
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-6-7-14(11-16(13)21-10-4-5-19(21)22)20-27(23,24)18-9-8-15(25-2)12-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJFWJRQCMGYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3015473.png)
![2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3015477.png)
![1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3015478.png)
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B3015480.png)


![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)


![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)
![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)


